
Tercuronium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tercuronium, also known as this compound, is a useful research compound. Its molecular formula is C30H42N2+2 and its molecular weight is 430.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Clinical Applications
- Anesthesia : Tercuronium is widely used in general anesthesia to induce muscle relaxation, allowing for easier intubation and surgical manipulation. Its effects can be reversed with anticholinesterase agents like neostigmine.
- Intensive Care Unit (ICU) Sedation : In critically ill patients requiring mechanical ventilation, this compound is employed to facilitate ventilation by reducing spontaneous respiratory efforts.
- Procedural Sedation : It is also utilized in procedures requiring deep sedation where muscle relaxation is necessary, such as endoscopy or bronchoscopy.
- Research Applications : this compound has been studied for its effects on muscle recovery and neuromuscular function post-surgery, contributing to protocols aimed at minimizing postoperative complications.
Pharmacokinetics and Mechanism of Action
- Onset Time : Rapid onset within 2-3 minutes.
- Duration of Action : Intermediate duration (approximately 30-60 minutes).
- Metabolism : Primarily metabolized by the liver and excreted through the kidneys.
The competitive antagonism at the neuromuscular junction prevents muscle contraction, which is crucial during surgeries requiring complete muscle relaxation.
Case Study 1: Use in Cardiac Surgery
A study involving patients undergoing cardiac surgery demonstrated that this compound provided effective muscle relaxation with minimal cardiovascular side effects. The use of this compound allowed for smoother intubation and better surgical conditions compared to other neuromuscular blockers.
Case Study 2: ICU Ventilation
In a randomized controlled trial, this compound was compared with other neuromuscular blockers in mechanically ventilated patients. The results indicated that this compound led to improved synchrony with ventilators and reduced the duration of mechanical ventilation.
特性
分子式 |
C30H42N2+2 |
---|---|
分子量 |
430.7 g/mol |
IUPAC名 |
triethyl-[4-[4-[4-(triethylazaniumyl)phenyl]phenyl]phenyl]azanium |
InChI |
InChI=1S/C30H42N2/c1-7-31(8-2,9-3)29-21-17-27(18-22-29)25-13-15-26(16-14-25)28-19-23-30(24-20-28)32(10-4,11-5)12-6/h13-24H,7-12H2,1-6H3/q+2 |
InChIキー |
PNUIGXZFFGMREY-UHFFFAOYSA-N |
正規SMILES |
CC[N+](CC)(CC)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](CC)(CC)CC |
同義語 |
IEM-858 tercuronium terkuronii |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。